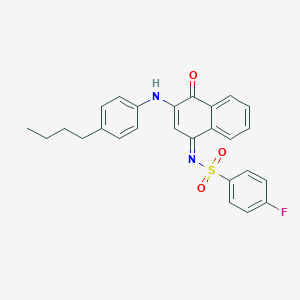
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied in the field of cancer research. It is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and progression.
Wirkmechanismus
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinases, this compound 43-9006 disrupts this pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound 43-9006 has been shown to modulate the immune system, leading to enhanced antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 is a potent inhibitor of various kinases involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its efficacy has been demonstrated in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, this compound 43-9006 has some limitations for lab experiments, including its low solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006. One area of research is the identification of biomarkers that can predict the response to this compound 43-9006 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound 43-9006 in the treatment of various types of cancer. Additionally, the development of new formulations of this compound 43-9006 that improve its solubility and stability in aqueous solutions could enhance its clinical utility. Finally, the study of the mechanism of action of this compound 43-9006 could lead to the identification of new targets for cancer therapy.
Synthesemethoden
The synthesis method of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 involves the condensation of 4-butylaniline with 4-fluorobenzene-1-sulfonyl chloride, followed by the addition of 3-formyl-4-hydroxy-naphthalene-2-carboxylic acid. The resulting product is then purified by column chromatography to obtain this compound 43-9006 in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, which are involved in tumor growth and angiogenesis. Clinical trials have demonstrated its efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Eigenschaften
Molekularformel |
C26H23FN2O3S |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H23FN2O3S/c1-2-3-6-18-9-13-20(14-10-18)28-25-17-24(22-7-4-5-8-23(22)26(25)30)29-33(31,32)21-15-11-19(27)12-16-21/h4-5,7-17,28H,2-3,6H2,1H3/b29-24- |
InChI-Schlüssel |
CHLWBEYRRDCNHM-OLFWJLLRSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
